molecular formula C12H23NO B12810712 N-(4-cyclohexylcyclohexyl)hydroxylamine CAS No. 7497-28-1

N-(4-cyclohexylcyclohexyl)hydroxylamine

Cat. No.: B12810712
CAS No.: 7497-28-1
M. Wt: 197.32 g/mol
InChI Key: ZNTMBVGDPYMZDO-UHFFFAOYSA-N
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Description

N-(4-Cyclohexylcyclohexyl)hydroxylamine is a hydroxylamine derivative featuring a hydroxylamine (-NHOH) group attached to a bicyclic cyclohexyl scaffold. Hydroxylamines are redox-active compounds, often involved in metabolic or environmental redox cycling (). This article compares this compound with structurally similar compounds, emphasizing metabolic pathways, safety, and reactivity.

Properties

CAS No.

7497-28-1

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

N-(4-cyclohexylcyclohexyl)hydroxylamine

InChI

InChI=1S/C12H23NO/c14-13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h10-14H,1-9H2

InChI Key

ZNTMBVGDPYMZDO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CCC(CC2)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 405080 involves multiple steps, starting with the preparation of the core structure. The synthetic route typically includes:

    Formation of the Core Structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of NSC 405080.

    Functionalization: The core structure is then functionalized through various chemical reactions to introduce the desired functional groups.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain NSC 405080 in its pure form.

Industrial Production Methods

In an industrial setting, the production of NSC 405080 is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch Processing: Large-scale reactors are used to carry out the synthesis in batches.

    Continuous Flow Processing: Advanced techniques such as continuous flow processing may be employed to enhance efficiency and consistency.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

NSC 405080 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

    Substitution: NSC 405080 can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Reagents such as potassium permanganate or hydrogen peroxide are used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

    Catalysts: Catalysts such as palladium on carbon or platinum oxide may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of NSC 405080.

Scientific Research Applications

NSC 405080 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: NSC 405080 is investigated for its therapeutic potential in treating various diseases and conditions.

    Industry: It is utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of NSC 405080 involves its interaction with specific molecular targets. The compound binds to these targets and modulates their activity, leading to various biological effects. The pathways involved in its mechanism of action include:

    Molecular Binding: NSC 405080 binds to specific proteins or enzymes, altering their function.

    Signal Transduction: The binding of NSC 405080 to its targets can trigger signal transduction pathways, leading to changes in cellular behavior.

    Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis
Compound Structure/Substituents Molecular Formula Key Functional Groups
N-(4-Cyclohexylcyclohexyl)hydroxylamine Bicyclic cyclohexyl + -NHOH C₁₂H₂₁NO Hydroxylamine, aliphatic
N-(2-Methoxyphenyl)hydroxylamine Aromatic ring + -OCH₃ + -NHOH C₇H₉NO₂ Hydroxylamine, methoxy
4-N-Hexylbenzylamine () Benzyl + hexyl chain + -NH₂ C₁₃H₂₁N Primary amine, aromatic
Dicyclohexylamine () Two cyclohexyl groups + -NH C₁₂H₂₃N Secondary amine, aliphatic

Key Observations :

  • Hydroxylamine derivatives (e.g., N-(2-methoxyphenyl)hydroxylamine) exhibit redox activity, enabling enzymatic reduction to aromatic amines (e.g., o-anisidine) via CYP1A enzymes ().
  • Aliphatic amines (e.g., dicyclohexylamine) lack redox-active groups, resulting in lower metabolic complexity but higher basicity and lipophilicity ().
Metabolic Pathways and Enzyme Interactions

N-(2-Methoxyphenyl)hydroxylamine undergoes CYP1A-mediated reduction to o-anisidine, with minor oxidation to o-aminophenol (). In contrast, CYP2E1 preferentially oxidizes o-anisidine to o-aminophenol, highlighting enzyme-specific metabolic roles. Rat hepatic microsomes enriched with CYP1A1/2 showed 2.4-fold higher o-aminophenol formation compared to controls (Table 1, ).

Implications for this compound :

  • The aliphatic structure may reduce aromatic-interaction-driven metabolism (e.g., CYP1A/2E1), favoring alternative pathways like hydrolysis or conjugation.

Key Risks for Hydroxylamines :

  • Redox activity may lead to reactive intermediates (e.g., nitroso derivatives) ().
  • Hydroxylamine derivatives (e.g., in ) react with carbonyl-containing organics, forming N/S-containing artifacts—critical in environmental or analytical contexts.
Regulatory and Environmental Considerations
  • Hydroxylamine derivatives like N-(4-sec-butylthio-2,5-dimethoxyphenethyl)hydroxylamine are controlled substances (), suggesting regulatory scrutiny for structurally similar compounds.
  • Environmental extraction studies () caution against using hydroxylamine in soil OM analysis due to artifact formation, implying ecological reactivity concerns.

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